molecular formula C16H20N2O5S B1210065 Penicilloate CAS No. 87492-68-0

Penicilloate

Cat. No. B1210065
CAS RN: 87492-68-0
M. Wt: 352.4 g/mol
InChI Key: HCYWNSXLUZRKJX-RWMBFGLXSA-N
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Description

Penicilloate is a chemical compound related to penicillin. Its study has provided valuable insights into the molecular structure, synthesis, and properties of penicillin derivatives.

Synthesis Analysis

  • The total synthesis of various penicillin derivatives, including Penicilloate, has been accomplished through multiple synthetic steps, emphasizing the versatility of penicillin chemistry (Sheehan, 1967).

Molecular Structure Analysis

  • Detailed structural analysis of penicillin-related compounds, including Penicilloate, has been performed, revealing complex molecular structures with unique features (Bentley, 2004).

Chemical Reactions and Properties

  • Penicilloate undergoes various chemical reactions, contributing to its diverse properties. For instance, its formation from penicillin involves specific chemical rearrangements (Fellner, 1986).
  • The chemical properties of Penicilloate, like its reactivity and stability, are influenced by its molecular structure and functional groups (Sheehan, 1967).

Physical Properties Analysis

  • Penicilloate's physical properties, such as solubility and crystal structure, have been studied, highlighting the influence of molecular structure on these characteristics (Bentley, 2004).

Chemical Properties Analysis

  • The chemical behavior of Penicilloate in various conditions has been explored, providing insights into its potential applications and interactions with other compounds (Fellner, 1986).

Scientific Research Applications

1. Spectral Analysis and Epilepsy Research

Penicilloate has been utilized in epilepsy research, particularly in spectral analysis. Canan, Ankaralı, and Marangoz (2008) conducted a study to provide detailed spectral analysis of penicillin-induced epileptiform activity in anesthetized rats. They aimed to compare the penicillin-induced epileptiform activity with basal brain activity, focusing on various frequency bands. This research contributes to the understanding of penicillin-induced epileptic activity and may aid in developing better models for epilepsy research (Canan, Ankaralı, & Marangoz, 2008).

2. Molecular Modeling

Weltman and Loriot (2003) performed an ab initio restricted Hartree–Fock self-consistent field (RHF-SCF) analysis of penicilloate anions. This molecular modeling provides insights into the chemical behavior of penicilloate anions, highlighting their potential as reactive soft nucleophiles. The study focused on the thiolate sulfur of penicilloate anions, especially its role in chemical reactions (Weltman & Loriot, 2003).

3. Surface Enhanced Raman Spectroscopy (SERS)

El-Zahry, Refaat, Mohamed, Rosenberg, and Lendl (2015) used surface enhanced Raman spectroscopy (SERS) for the elucidation and simultaneous determination of some penicillins and penicilloic acid. This method provides a sensitive and quantitative approach to analyze penicillins in the presence of their main degradation product, penicilloic acid, demonstrating the utility of SERS in the pharmaceutical analysis of penicilloic acid (El-Zahry et al., 2015).

4. Molecularly Imprinted Polymer Cartridges

Luo, Du, Zheng, Guo, Wu, Tang, Zeng, Chang, and Fu (2015) developed a method for determining degradation products of penicillin, including penicilloic acid, in milk samples by combining selective surface molecularly imprinted matrix solid-phase dispersion and high-performance liquid chromatography. This method showcases the application of molecularly imprinted polymers for the selective analysis of penicilloic acid in complex matrices like milk (Luo et al., 2015).

5. Ligand Replacement Approach for Raman-Responded Molecularly Imprinted Monolayer

Zhang, Jin, Huang, Zhou, Du, and Zhang (2015) reported a ligand replacement strategy using molecularly imprinted monolayers on a surface-enhanced Raman scattering substrate for rapid detection of penicilloic acid in penicillin. This approach provides a sensitive and specific method for detecting penicilloic acid, showcasing its potential in rapid diagnostics and allergy testing (Zhang, Jin, Huang, Zhou, Du, & Zhang, 2015).

Safety And Hazards

Penicillin allergies are frequently reported in both adult and pediatric populations. Only a small minority of patients labeled with penicillin allergy will be confirmed to be hypersensitive with the current reference standard test, an oral amoxicillin therapeutic dose challenge .

properties

IUPAC Name

2-[carboxy-[(2-phenylacetyl)amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-16(2)12(15(22)23)18-13(24-16)11(14(20)21)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-13,18H,8H2,1-2H3,(H,17,19)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYWNSXLUZRKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031726
Record name Benzylpenicilloic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penicilloate

CAS RN

13057-98-2, 11039-68-2
Record name Benzylpenicilloic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13057-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Penicilloic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011039682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163084
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163084
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzylpenicilloic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
937
Citations
E Macy, PK Richter, R Falkoff, R Zeiger - Journal of allergy and clinical …, 1997 - Elsevier
… penicilloate and penilloate reagents. Objective: This project was proposed to produce a stable, well-characterized supply of penicilloate and … of extraction for penicilloate and penilloate, …
Number of citations: 111 www.sciencedirect.com
JC Sheehan, KR Henery-Logan… - Journal of the American …, 1953 - ACS Publications
… THE CYCLIZATION OF A PENICILLOATE DERIVATIVE TO ME … THE CYCLIZATION OF A PENICILLOATE DERIVATIVE TO METHYL PHTHALIMIDOPENICILLANATE Sir …
Number of citations: 58 pubs.acs.org
PD Gorevic, BB Levine - Journal of Allergy and Clinical Immunology, 1981 - Elsevier
… test to the penicilloate minor determinant in the presence of negative tests to benzylpenicilloylpolylysine (BPL) and penicillin G (PG), as well as cross-reactivity between the …
Number of citations: 31 www.sciencedirect.com
J Knöller, KD Bremm, W Schoenfeld… - Antimicrobial Agents …, 1986 - Am Soc Microbiol
… The degradation led to penicilloate and more polar products; in addition, binding of the penicilloate to proteins via ester or amide binding to free hydroxy or amine groups occurred. The …
Number of citations: 13 journals.asm.org
E Maroto - The Journal of Allergy and Clinical Immunology: In …, 2021 - jaci-inpractice.org
… referred concentrations of penilloate and penicilloate (see Table I … (ie, penilloate and penicilloate) for skin testing shown in … In fact, this document5 states that penicilloate and penilloate …
Number of citations: 1 www.jaci-inpractice.org
BC Jost, HJ Wedner, GR Bloomberg - Annals of Allergy, Asthma & …, 2006 - Elsevier
… Of all the positive skin test results between 1979 and 2002, either penicillin G or sodium penicilloate or both identified 34%, with sodium penicilloate alone responsible for 8.5%. The …
Number of citations: 59 www.sciencedirect.com
JK Weltman, GB Loriot - Journal of Molecular Modeling, 2003 - Springer
… -deprotonated penicilloate amine trianion yielded the atomic coordinates of the penicilloate imine trianion tautomer. Geometric optimization of the C6-deprotonated penicilloate amine …
Number of citations: 1 link.springer.com
A Romano, AD Broyles, A Banerji, T Lax… - The Journal of …, 2021 - jaci-inpractice.org
To the Editor: We read with great interest Dr Maroto’s observations 1 regarding our article 2 and specifically his concern that the concentrations of 2 minor determinants of …
Number of citations: 3 www.jaci-inpractice.org
W Gau, FA Horster - Arzneimittel-forschung, 1979 - europepmc.org
A high-performance liquid chromatographic method has been developed for the determination of 6-[(R)-2-(2-oxo-imidazolidine-1-carboxamido)-2-phenyl-acetamido]-penicillanic acid …
Number of citations: 4 europepmc.org
B Geng, JJ Eastman, K Mori, M Braskett… - Annals of Allergy, Asthma …, 2017 - Elsevier
… , penicilloate, and penilloate. PST protocols exist that do not use penicilloate and penilloate, … reactions exclusively to the minor determinants penicilloate and penilloate (23% and 3%, …
Number of citations: 17 www.sciencedirect.com

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